4-bromo-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-bromo-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 4-bromo-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves multiple stepsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to a hydrogen atom, leading to the formation of a debrominated product.
Scientific Research Applications
4-bromo-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and ethylsulfanyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The triazolyl and pyrazole rings contribute to the overall stability and specificity of the compound .
Comparison with Similar Compounds
Similar compounds include:
4-bromo-5-(difluoromethyl)-1H-pyrazole: Shares the pyrazole and bromo groups but lacks the triazolyl and ethylsulfanyl groups.
6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Contains a difluoromethyl group but has a different core structure.
4-bromopyrazole: A simpler compound with only the bromo and pyrazole groups.
The uniqueness of 4-bromo-N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C10H11BrF2N6OS |
---|---|
Molecular Weight |
381.20 g/mol |
IUPAC Name |
4-bromo-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11BrF2N6OS/c1-3-21-10-15-14-8(7(12)13)19(10)17-9(20)6-5(11)4-18(2)16-6/h4,7H,3H2,1-2H3,(H,17,20) |
InChI Key |
JLQLTFRECUTQNG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1NC(=O)C2=NN(C=C2Br)C)C(F)F |
Origin of Product |
United States |
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